molecular formula C16H18N4 B2874033 N-((1H-indol-3-yl)methyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-amine CAS No. 2034380-10-2

N-((1H-indol-3-yl)methyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-amine

Cat. No. B2874033
CAS RN: 2034380-10-2
M. Wt: 266.348
InChI Key: MPCKJQNMSZFQLU-UHFFFAOYSA-N
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Description

Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .


Synthesis Analysis

Indole derivatives can be synthesized based on the inhibitory effect of CA-4 analogues and indoles on tubulin polymerization . A series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides were designed and synthesized .


Molecular Structure Analysis

The molecular structure of indole derivatives is complex and varies depending on the specific compound. Indole itself is a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .


Chemical Reactions Analysis

Indole derivatives can undergo a variety of chemical reactions. For example, they can be involved in reactions that inhibit tubulin polymerization . Further investigations into the precise mechanistic steps will provide deeper insights into the reaction pathway .

Advantages and Limitations for Lab Experiments

N-((1H-indol-3-yl)methyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-amine has several advantages for lab experiments, including its high purity and yield, and its ability to be easily synthesized. However, this compound also has limitations, such as its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of N-((1H-indol-3-yl)methyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-amine. One direction is to further explore its potential therapeutic applications in the treatment of neurodegenerative diseases. Another direction is to investigate its potential use in combination with other drugs for the treatment of cancer. Additionally, the development of more efficient synthesis methods for this compound could lead to its wider use in research and medicine.
Conclusion:
In conclusion, this compound is a chemical compound that has been studied for its potential therapeutic applications in various fields of medicine. Its anti-inflammatory, anti-cancer, and neuroprotective effects make it a promising candidate for further research. The synthesis method has been optimized for high yield and purity, and future directions for research include investigating its potential use in the treatment of neurodegenerative diseases and cancer.

Synthesis Methods

The synthesis of N-((1H-indol-3-yl)methyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-amine involves the reaction of 1H-indole-3-carboxaldehyde with 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-5-amine in the presence of a reducing agent. The resulting product is this compound, which can be purified using column chromatography. This synthesis method has been optimized for high yield and purity.

Scientific Research Applications

N-((1H-indol-3-yl)methyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-amine has been studied for its potential therapeutic applications in various fields of medicine. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. This compound has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Safety and Hazards

The safety and hazards of indole derivatives can vary depending on the specific compound. Some indole derivatives can be harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

N-(1H-indol-3-ylmethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4/c1-2-4-16-15(3-1)12(11-18-16)10-17-13-6-8-20-14(9-13)5-7-19-20/h1-5,7,11,13,17-18H,6,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPCKJQNMSZFQLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC=N2)CC1NCC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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